molecular formula C12H11NO4 B13597632 3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid

3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid

Cat. No.: B13597632
M. Wt: 233.22 g/mol
InChI Key: XYVZHUYAMVAKHO-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the isoxazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which then undergoes cyclization to yield the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol, with heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various functionalized isoxazole derivatives .

Scientific Research Applications

3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. The ethoxyphenyl group enhances the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid
  • 3-(2-Chlorophenyl)isoxazole-5-carboxylic acid
  • 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Uniqueness

3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-2-16-10-6-4-3-5-8(10)9-7-11(12(14)15)17-13-9/h3-7H,2H2,1H3,(H,14,15)

InChI Key

XYVZHUYAMVAKHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=C2)C(=O)O

Origin of Product

United States

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